molecular formula C21H21NO4 B11640943 5-[4-(Diethylamino)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione

5-[4-(Diethylamino)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione

Cat. No.: B11640943
M. Wt: 351.4 g/mol
InChI Key: CNZUTRVJLWJFON-UHFFFAOYSA-N
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Description

5-[4-(Diethylamino)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Diethylamino)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione typically involves the condensation of 4-diethylaminobenzaldehyde with a suitable dioxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Diethylamino)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-[4-(Diethylamino)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which 5-[4-(Diethylamino)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The pathways involved may include signal transduction mechanisms and alterations in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Diethylamino)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione is unique due to its specific diethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of new materials and in catalysis .

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

5-[[4-(diethylamino)phenyl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C21H21NO4/c1-3-22(4-2)17-12-10-15(11-13-17)14-18-19(23)25-21(26-20(18)24)16-8-6-5-7-9-16/h5-14,21H,3-4H2,1-2H3

InChI Key

CNZUTRVJLWJFON-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3

Origin of Product

United States

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